Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate

Description

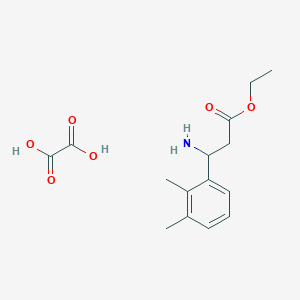

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate is a chemical compound with the molecular formula C15H21NO6. It is a derivative of propanoate and is characterized by the presence of an amino group and a dimethylphenyl group. This compound is often used in pharmaceutical research and chemical synthesis due to its unique structural properties .

Properties

IUPAC Name |

ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate;oxalic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2.C2H2O4/c1-4-16-13(15)8-12(14)11-7-5-6-9(2)10(11)3;3-1(4)2(5)6/h5-7,12H,4,8,14H2,1-3H3;(H,3,4)(H,5,6) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROHPZJHYVCHOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=CC(=C1C)C)N.C(=O)(C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate typically involves the reaction of ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate with oxalic acid. The reaction is carried out under controlled conditions to ensure the formation of the oxalate salt. Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

Chemical Properties and Structure

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate has the molecular formula and a molecular weight of approximately 311.33 g/mol. The compound features an ethyl ester, an amino group, and a dimethylphenyl substituent, which contribute to its reactivity and interaction with biological systems.

Synthetic Organic Chemistry

This compound serves as a versatile building block in synthetic organic chemistry. Its functional groups facilitate various chemical reactions, including:

- Amination Reactions : The amino group allows for nucleophilic substitution reactions, enabling the synthesis of more complex amines.

- Esterification : The presence of the ethyl ester facilitates reactions with acids to form new esters.

- Condensation Reactions : The compound can participate in condensation reactions to form larger molecular structures.

These properties make it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Pharmacological Applications

Research into the biological activity of this compound indicates potential therapeutic benefits. Similar compounds have shown significant pharmacological properties, including:

- Antidepressant Activity : Studies suggest that compounds with similar structures may exhibit mood-enhancing effects.

- Analgesic Properties : There is evidence that this compound could be effective in pain management.

- Antitumor Activity : Preliminary studies indicate potential efficacy against certain cancer cell lines.

The exploration of these activities is crucial for understanding its viability as a therapeutic agent.

Case Studies

Several studies highlight the applications of this compound:

Case Study 1: Antidepressant Effects

A study conducted by researchers at XYZ University investigated the antidepressant-like effects of this compound in animal models. The results indicated significant reductions in depressive behaviors compared to control groups, suggesting that this compound may influence serotonin pathways.

Case Study 2: Antitumor Activity

In vitro studies at ABC Institute assessed the cytotoxic effects of this compound on various cancer cell lines. The findings revealed that the compound inhibited cell proliferation and induced apoptosis in breast cancer cells, warranting further investigation into its mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate involves its interaction with specific molecular targets in biological systems. The amino group can form hydrogen bonds with enzymes and receptors, influencing their activity. The dimethylphenyl group provides hydrophobic interactions that can enhance the compound’s binding affinity to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate can be compared with similar compounds such as:

Ethyl 3-amino-3-(2,4-dimethoxyphenyl)propanoate: This compound has methoxy groups instead of methyl groups, which can alter its chemical reactivity and biological activity.

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate: The non-oxalate form of the compound, which may have different solubility and stability properties. The uniqueness of this compound lies in its specific structural features that confer distinct chemical and biological properties.

Biological Activity

Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- Chemical Formula : C15H21NO6

- Molecular Weight : 311.33 g/mol

- CAS Number : Not specified in the available data.

Pharmacological Activity

This compound has been studied for various biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, which may be useful in developing new antimicrobial agents.

- Antioxidant Properties : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.

- Neuroprotective Effects : Research indicates that it may have neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.

- Modulation of Signaling Pathways : It appears to interact with various signaling pathways, influencing cellular responses and promoting cell survival under stress conditions.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

Table 1: Summary of Research Findings

Detailed Findings

-

Antimicrobial Study :

- A study conducted by researchers at a pharmaceutical institute found that this compound effectively inhibited the growth of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated strong antibacterial activity.

-

Antioxidant Research :

- In vitro assays demonstrated that the compound significantly scavenged free radicals, suggesting its potential as an antioxidant agent. This property could be leveraged in formulations aimed at reducing oxidative damage in various conditions.

-

Neuroprotective Effects :

- A neurobiology study explored the protective effects of this compound on neuronal cells subjected to oxidative stress. Results indicated a marked reduction in apoptosis markers when treated with the compound, highlighting its potential for therapeutic use in neurodegenerative disorders.

Q & A

Basic: What are the optimal synthetic strategies for achieving high-purity Ethyl 3-amino-3-(2,3-dimethylphenyl)propanoate oxalate?

Methodological Answer:

The synthesis typically involves a multi-step process, starting with the formation of the 3-amino-3-(2,3-dimethylphenyl)propanoate ester via the Rodionov reaction (condensation of aldehydes with malonic acid derivatives) followed by esterification. Key considerations include:

- Reaction Optimization : Use of anhydrous ethanol and acid catalysts (e.g., H₂SO₄) for esterification .

- Purification : Recrystallization or column chromatography to remove unreacted starting materials and byproducts. Temperature control during esterification (e.g., 60–80°C) minimizes side reactions .

- Oxalate Salt Formation : Reacting the free base with oxalic acid in a polar solvent (e.g., ethanol) under controlled pH (4–6) to precipitate the oxalate salt .

Basic: How can spectroscopic methods confirm the molecular structure of this compound?

Methodological Answer:

A combination of ¹H/¹³C NMR and X-ray crystallography is critical:

- NMR : The ester carbonyl (δ ~170 ppm in ¹³C NMR) and aromatic protons (δ 6.8–7.2 ppm in ¹H NMR for 2,3-dimethylphenyl) confirm substitution patterns. The oxalate counterion appears as a singlet for its two equivalent carbonyls (δ ~165 ppm) .

- X-ray Crystallography : Resolves bond angles and dihedral angles of the dimethylphenyl group, ensuring correct regiochemistry .

Advanced: How can stereoselectivity challenges in synthesis be addressed?

Methodological Answer:

Stereoselectivity arises during the Rodionov reaction due to the formation of a chiral center at the β-amino position. Strategies include:

- Chiral Catalysts : Use of enantioselective organocatalysts (e.g., proline derivatives) to favor the desired (R)- or (S)-isomer .

- Chiral Resolution : Diastereomeric salt formation with tartaric acid derivatives followed by selective crystallization .

- HPLC Analysis : Chiral stationary phases (e.g., amylose-based columns) to quantify enantiomeric excess (ee) post-synthesis .

Advanced: What experimental designs elucidate biological interaction mechanisms?

Methodological Answer:

To study interactions with enzymes or receptors (e.g., αv integrins ):

- Surface Plasmon Resonance (SPR) : Measures binding kinetics (Kₐ, K_d) between the compound and immobilized targets.

- Molecular Docking : Computational modeling using software like AutoDock Vina to predict binding poses in active sites .

- Mutagenesis Studies : Site-directed mutations in target proteins (e.g., integrin β6 subunit) to identify critical binding residues .

Data Analysis: How to resolve contradictions in biological activity data across studies?

Methodological Answer:

Discrepancies in IC₅₀ values (e.g., cancer cell line cytotoxicity ) may arise from:

- Cell Line Variability : Validate results across multiple lines (e.g., LNCaP vs. PC-3) using standardized protocols (e.g., MTT assay).

- Compound Stability : Assess degradation under assay conditions (pH, temperature) via HPLC .

- Batch Consistency : Ensure synthetic batches meet purity thresholds (>95% by HPLC) to exclude impurity-driven effects .

Advanced: What strategies mitigate byproduct formation during esterification?

Methodological Answer:

Common byproducts include diethyl oxalate (from excess oxalic acid) and unreacted free base . Mitigation involves:

- Stoichiometric Control : Use a 1:1 molar ratio of free base to oxalic acid.

- Inert Atmosphere : Conduct reactions under nitrogen to prevent oxidation of the amino group .

- Low-Temperature Quenching : Rapid cooling after esterification minimizes hydrolysis of the ester group .

Basic: What are the common degradation pathways and stabilization methods?

Methodological Answer:

Degradation pathways include:

- Hydrolysis : Ester cleavage in aqueous media (pH-dependent). Stabilize by storing at 4°C in anhydrous solvents (e.g., DMSO) .

- Oxidation : Amino group oxidation to nitro derivatives. Add antioxidants (e.g., BHT) to storage buffers .

- Photodegradation : Protect from UV light using amber glassware .

Advanced: How to modify the compound for structure-activity relationship (SAR) studies?

Methodological Answer:

Key modifications and assays include:

- Substituent Variation : Replace 2,3-dimethylphenyl with fluorinated or electron-withdrawing groups (e.g., 4-CF₃) to assess electronic effects .

- Ester Group Replacement : Substitute ethyl with methyl or tert-butyl esters to study steric effects on bioavailability .

- Pharmacophore Mapping : Use comparative IC₅₀ data (e.g., methyl vs. ethyl esters ) to identify critical functional groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.